molecular formula C9H12N4O B14878998 1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one

1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one

Cat. No.: B14878998
M. Wt: 192.22 g/mol
InChI Key: GEXZBNGSDCKKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-aminomethylpyridine with imidazolidin-2-one under specific conditions. Catalysts such as Lewis acids can be employed to facilitate the reaction, and the process may involve heating and the use of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one is unique due to its combined pyridine and imidazolidinone structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

1-[4-(aminomethyl)pyridin-2-yl]imidazolidin-2-one

InChI

InChI=1S/C9H12N4O/c10-6-7-1-2-11-8(5-7)13-4-3-12-9(13)14/h1-2,5H,3-4,6,10H2,(H,12,14)

InChI Key

GEXZBNGSDCKKIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2=NC=CC(=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.